molecular formula C8H8ClN3 B11724907 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine

6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B11724907
M. Wt: 181.62 g/mol
InChI Key: QXBQAOQFZWUMOZ-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine typically involves the use of 2,3-diaminopyridine as a starting material. The synthetic route generally includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. These methods often involve continuous flow processes and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridine derivatives, which can have different functional groups attached to the imidazole ring .

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
  • 6-Fluoro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
  • 6-Methyl-2,3-dimethyl-3H-imidazo[4,5-b]pyridine

Uniqueness

6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-chloro-2,3-dimethylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-11-7-3-6(9)4-10-8(7)12(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBQAOQFZWUMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)N=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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